molecular formula C9H14O3 B8610296 3-(4-Methyloxan-4-yl)prop-2-enoic acid

3-(4-Methyloxan-4-yl)prop-2-enoic acid

Cat. No.: B8610296
M. Wt: 170.21 g/mol
InChI Key: HKIOWCXWEADEPM-UHFFFAOYSA-N
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Description

3-(4-Methyloxan-4-yl)prop-2-enoic acid is a substituted acrylic acid derivative characterized by a prop-2-enoic acid backbone conjugated to a 4-methyloxane (tetrahydropyran) ring at the β-position. The oxane ring introduces steric and electronic effects that distinguish it from simpler phenyl- or benzoyl-substituted analogs.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-(4-methyloxan-4-yl)prop-2-enoic acid

InChI

InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)

InChI Key

HKIOWCXWEADEPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyloxan-4-yl)prop-2-enoic acid typically involves the reaction of 4-methyl-tetrahydropyran with acrylic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving a high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyloxan-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydropyran ring into a more oxidized form, such as a lactone.

    Reduction: Reduction reactions can target the acrylic acid moiety, converting it into a saturated carboxylic acid.

    Substitution: The methyl group on the tetrahydropyran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-(4-Methyloxan-4-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methyloxan-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in various biochemical pathways, while the tetrahydropyran ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-(4-Methyloxan-4-yl)prop-2-enoic acid and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 4-Methyloxan-4-yl C₉H₁₂O₃ 168.19 Oxane ring introduces rigidity
Caffeic acid 3,4-Dihydroxyphenyl C₉H₈O₄ 180.16 Two hydroxyl groups for H-bonding
Ferulic acid 4-Hydroxy-3-methoxyphenyl C₁₀H₁₀O₄ 194.18 Methoxy and hydroxyl groups
3-(4-Bromobenzoyl)prop-2-enoic acid 4-Bromobenzoyl C₁₀H₇BrO₃ 255.07 Electron-withdrawing bromine substituent
(Z)-3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid 4-Methoxyphenyl and phenyl groups C₁₆H₁₄O₃ 254.28 Bulky aromatic substituents
p-Coumaric acid 4-glucoside Glucosylated 4-hydroxyphenyl C₁₅H₁₈O₈ 326.30 Glycoside enhances solubility

Key Observations :

  • Hydrogen Bonding: Caffeic and ferulic acids exhibit strong hydrogen-bonding capacity due to hydroxyl groups, influencing their antioxidant activity . The oxane ring in this compound may form weaker H-bonds but could stabilize crystal lattices through van der Waals interactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., bromine in 3-(4-bromobenzoyl)prop-2-enoic acid) enhance electrophilicity, making the compound reactive toward nucleophiles . The methyloxane group is less electron-withdrawing, suggesting distinct reactivity.
  • Solubility: Glycosylated derivatives like p-coumaric acid 4-glucoside exhibit higher aqueous solubility compared to non-polar analogs . The oxane substituent may confer moderate solubility in organic solvents.

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